1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
Overview
Description
This compound contains several functional groups including a fluorophenoxy group, a triazole ring, and a thioether linkage. These groups could potentially impart unique chemical and physical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the fluorophenoxy group, and the creation of the thioether linkage. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of a triazole ring, a common heterocyclic aromatic ring, could contribute to its stability and reactivity. The fluorophenoxy group might influence the compound’s polarity and solubility.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The triazole ring is generally stable but can participate in various reactions under certain conditions. The thioether linkage might also be a site of reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenoxy group could affect its solubility and boiling point.Scientific Research Applications
Structural and Chemical Properties
Structural Studies in Azolylmethanes :
- This study compares the crystal structures of several fungicidal azolylmethanes, including compounds similar to the one , revealing insights into their conformations and intramolecular bonding (Anderson et al., 1984).
Synthesis and Crystal Structure :
- This research outlines the synthesis process of a similar compound and analyzes its crystal structure, providing valuable information on its physical properties (Liang, 2009).
Experimental and Theoretical Analysis of Intermolecular Interactions :
- The study synthesizes biologically active derivatives of 1,2,4-triazoles and analyzes their intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Shukla et al., 2014).
Biological and Pharmacological Applications
Discovery and Biological Evaluation for Diabetes Treatment :
- This research synthesized novel derivatives, similar to the compound , as inhibitors for a specific enzyme, showing potential for diabetes treatment (Koike et al., 2019).
Synthesis and Antimicrobial Activity :
- A study focused on synthesizing novel derivatives and evaluating their antimicrobial activity, highlighting potential pharmaceutical applications (Nagamani et al., 2018).
Synthesis of Eugenol-Fluorinated Triazole Derivatives and Fungicidal Activity :
- This research synthesized eugenol-fluorinated triazole derivatives, including compounds similar to the target compound, and evaluated their fungicidal activity, indicating potential use in agriculture (Lima et al., 2022).
Safety And Hazards
Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study and application of this compound could be a potential area of research, given its complex structure and the functional groups it contains. Its properties and potential uses would need to be explored through experimental studies.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
1-(4-fluorophenoxy)-3-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O2S/c1-20-11(13(15,16)17)18-19-12(20)23-7-9(21)6-22-10-4-2-8(14)3-5-10/h2-5,9,21H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQNNRDZUUUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(COC2=CC=C(C=C2)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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